4-Etinil-1-fluoro-2-metoxibenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

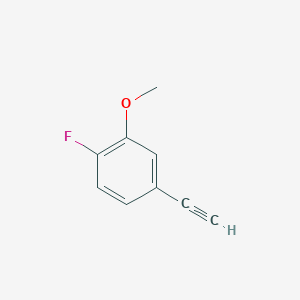

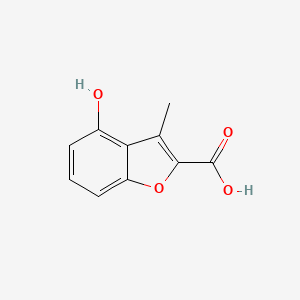

4-Ethynyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluoro group, and a methoxy group attached to the benzene ring

Aplicaciones Científicas De Investigación

4-Ethynyl-1-fluoro-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.

Biology: The compound can be used in the development of fluorescent probes and bioorthogonal chemistry for labeling biomolecules.

Industry: Used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.

Mecanismo De Acción

Target of Action

It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .

Mode of Action

The mode of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma-bond with a target molecule and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .

Pharmacokinetics

The compound’s molecular weight (15015) suggests it may have favorable absorption and distribution characteristics .

Result of Action

The compound’s potential to undergo electrophilic aromatic substitution suggests it could induce structural changes in target molecules, potentially affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1-fluoro-2-methoxybenzene. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other molecules, and the specific biological environment in which it is active .

Análisis Bioquímico

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 4-Ethynyl-1-fluoro-2-methoxybenzene may interact with enzymes, proteins, and other biomolecules in a similar manner .

Molecular Mechanism

The molecular mechanism of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is not well-defined. It is known that benzene derivatives can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then lose a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 4-Ethynyl-1-fluoro-2-methoxybenzene.

Metabolic Pathways

It is known that the major metabolic pathway of similar compounds involves microsomal hydroxylation of the C-H bond of the ethynyl moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-fluoro-2-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene.

Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluoro-2-methoxybenzene with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 4-Ethynyl-1-fluoro-2-methoxybenzene.

Industrial Production Methods: While specific industrial production methods for 4-Ethynyl-1-fluoro-2-methoxybenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of the fluoro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles.

Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, such as the formation of triazoles through azide-alkyne cycloaddition.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the ethynyl group and azides.

Major Products:

Substituted Benzene Derivatives: Products from electrophilic aromatic substitution reactions.

Triazoles: Products from azide-alkyne cycloaddition reactions.

Comparación Con Compuestos Similares

4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

4-Ethynyl-1-fluoro-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

4-Ethynyl-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 4-Ethynyl-1-fluoro-2-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties compared to its analogs. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the benzene ring and affect the compound’s behavior in various chemical reactions.

Propiedades

IUPAC Name |

4-ethynyl-1-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAILRMQALLZIEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)

![2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2359766.png)

![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)

![ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2359778.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359783.png)